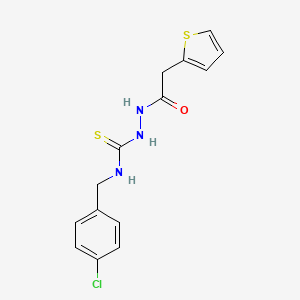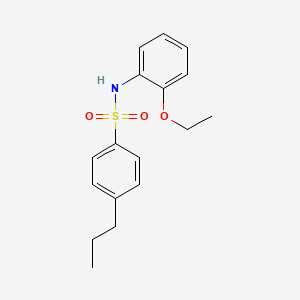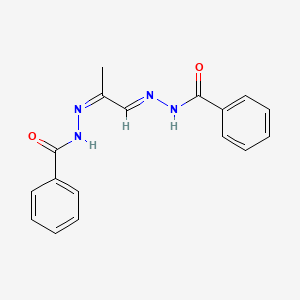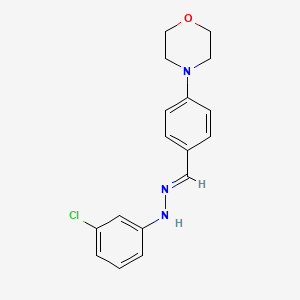
N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide, also known as CTHT, is a chemical compound that has been extensively researched for its potential use in the pharmaceutical industry. It is a hydrazinecarbothioamide derivative, which means it contains both a hydrazine and a thioamide functional group in its structure.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide is not fully understood. However, it is believed that the compound works by inhibiting various enzymes and pathways involved in disease progression. For example, N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various disease models. Additionally, N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been shown to improve glucose tolerance and reduce insulin resistance in diabetic animal models.
実験室実験の利点と制限
One of the advantages of N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide is its relatively simple synthesis method. It can be easily synthesized in a laboratory setting using commercially available reagents. Additionally, N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has shown promising results in various disease models, which makes it a potential candidate for further development as a therapeutic agent. However, one limitation of N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of more water-soluble derivatives of N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide that can be easily administered in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide and its potential use in the treatment of various diseases.
合成法
The synthesis of N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide involves the reaction of 2-(2-thienylacetyl)hydrazinecarbothioamide with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The product is then purified using column chromatography to obtain a pure compound.
科学的研究の応用
N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide has been extensively studied for its potential use in the pharmaceutical industry. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has been studied for its anti-proliferative, anti-inflammatory, and anti-diabetic properties.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-thiophen-2-ylacetyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS2/c15-11-5-3-10(4-6-11)9-16-14(20)18-17-13(19)8-12-2-1-7-21-12/h1-7H,8-9H2,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPPQSUPZUCBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NNC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(2-thienylacetyl)hydrazinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5884730.png)
![{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5884735.png)
![1-[(2-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5884745.png)
![ethyl 2-[(3,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884748.png)
![5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5884749.png)

![3,4-dimethoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5884762.png)
![methyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B5884775.png)
![1-[2-(2,3-dichlorophenoxy)ethyl]azepane](/img/structure/B5884792.png)



![2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide](/img/structure/B5884818.png)
![N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5884826.png)